molecular formula C9H7BrClFO2 B6318130 Ethyl 4-bromo-3-chloro-2-fluorobenzoate CAS No. 1699416-52-8

Ethyl 4-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B6318130
CAS No.: 1699416-52-8
M. Wt: 281.50 g/mol
InChI Key: URKBKWFOVQYJFH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-chloro-2-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), chlorine (Cl), and fluorine (F) at the 4-, 3-, and 2-positions, respectively, and an ethyl ester group at the 1-position. This compound belongs to a class of halogenated benzoates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The strategic placement of halogens enhances reactivity in cross-coupling reactions and influences intermolecular interactions, making such compounds valuable intermediates in synthetic chemistry .

Properties

IUPAC Name

ethyl 4-bromo-3-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKBKWFOVQYJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with new functional groups replacing bromine or chlorine.

    Reduction: Ethyl 4-bromo-3-chloro-2-fluorobenzyl alcohol.

    Hydrolysis: 4-bromo-3-chloro-2-fluorobenzoic acid and ethanol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-bromo-3-chloro-2-fluorobenzoate

The methyl ester analog differs only in the ester group (methyl vs. ethyl). Key distinctions include:

  • Collision Cross Section (CCS): Predicted CCS values for the methyl derivative (adducts [M+H]⁺, [M+Na]⁺, etc.) range from 143.6–148.9 Ų (Table 1) . The ethyl analog is expected to exhibit slightly higher CCS values due to the larger ethyl group, though experimental data are unavailable.
  • Synthesis and Availability: Mthis compound is listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in production or stability . Ethyl analogs may face similar issues, but commercial status remains unconfirmed.

Halogenated Benzoic Acids

Compounds like 4-Bromo-5-chloro-2-fluorobenzoic acid (similarity score: 0.96) and 5-Bromo-4-chloro-2-fluorobenzoic acid (similarity score: 0.91) share halogen substitution patterns but lack the ester functional group . Key differences:

  • Reactivity: The carboxylic acid group in these analogs enables direct participation in condensation or salt-forming reactions, unlike the ester, which requires hydrolysis for similar transformations.
  • Solubility: Esters generally exhibit lower water solubility compared to their carboxylic acid counterparts, impacting their utility in aqueous systems.

Substituent Position Isomers

Variations in halogen positions, such as 5-Bromo-3-chloro-2-fluorobenzoic acid (similarity score: 0.89), alter electronic and steric profiles:

  • Steric Effects: A bromine at the 5-position (meta to the ester) reduces steric hindrance near the reactive 1-position compared to the 4-bromo substitution in the target compound.

Data Table: Predicted Physical Properties of Mthis compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 266.92183 144.4
[M+Na]⁺ 288.90377 148.7
[M+NH₄]⁺ 283.94837 148.9
[M-H]⁻ 264.90727 143.6

Note: Ethyl analog data are predicted based on methyl ester trends but require experimental validation.

Research Findings and Implications

  • Functional Group Impact: The ethyl ester group in this compound likely improves lipid solubility compared to carboxylic acid analogs, making it more suitable for hydrophobic matrices or drug delivery systems.
  • Halogen Synergy: The combined electron-withdrawing effects of Br, Cl, and F enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions .

Biological Activity

Ethyl 4-bromo-3-chloro-2-fluorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique halogenated structure. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10_{10}H8_{8}BrClF O2. The compound features a benzoate structure with bromine, chlorine, and fluorine substituents, which significantly influence its chemical reactivity and biological properties. The presence of these halogens enhances the compound's ability to interact with various biological targets, including enzymes and receptors.

Biological Activity

The biological activity of this compound is primarily linked to its role as a chemical probe in biochemical assays. Its halogenated structure allows it to interact with various biological targets, affecting enzyme kinetics and cellular functions.

Enzyme Interaction

Research indicates that this compound can act as both a substrate and an inhibitor in enzyme-catalyzed reactions. The compound's halogen substituents significantly affect its binding affinity and reactivity towards biological targets. For instance:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes by binding at their active sites, thus preventing substrate interaction and catalytic activity.
  • Influence on Cellular Signaling : The compound may also influence cellular signaling pathways, leading to altered cellular functions.

Case Studies and Research Findings

  • Chemical Probes in Biochemical Assays : this compound has been utilized in various studies as a chemical probe to investigate molecular interactions in biochemical pathways. Its unique structure allows for enhanced binding to biological macromolecules, which is critical for understanding enzyme mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in drug development.
  • Synthesis Methods : The synthesis of this compound typically involves a multi-step process that includes halogenation reactions. This method is optimized for high yield and purity, often employing continuous flow reactors for efficiency.

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with similar compounds based on structural and functional characteristics:

Compound NameHalogen SubstituentsBiological Activity
This compoundBr, Cl, FEnzyme inhibition, antimicrobial
Ethyl 5-bromo-3-chloro-2-fluorobenzoateBr, Cl, FAntimicrobial properties
Other Halogenated BenzoatesVariousVarying effects on enzyme activity

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